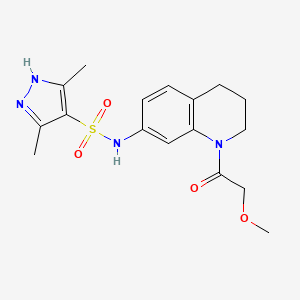

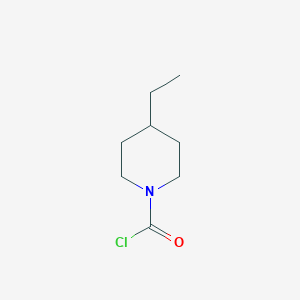

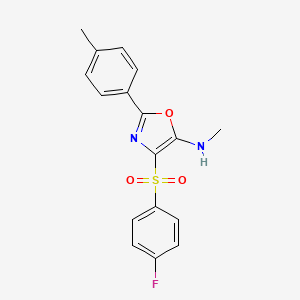

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the molecule.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis

This involves analyzing the molecular structure, including the arrangement of atoms, the chemical bonds between them, and the compound’s stereochemistry.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity.Aplicaciones Científicas De Investigación

Advances in Sulfonamide Hybrids

Recent research has focused on the development of sulfonamide hybrids, combining sulfonamides with various organic compounds, including quinoline, to design novel agents with significant biological activities. These hybrids are being investigated for their potential in treating a range of conditions, from microbial infections to chronic diseases such as diabetes and cancer (Ghomashi, Ghomashi, Aghaei, & Massah, 2022). The integration of a quinoline moiety, similar to the structure of interest, into sulfonamide hybrids is a strategic approach to leverage the pharmacological benefits of both components.

Enzyme Inhibition and Biological Activity

The design of sulfonamide derivatives, including those with pyrazoline and quinoline structures, has shown promising results in enzyme inhibition, particularly against carbonic anhydrases and acetylcholinesterase, with low cytotoxicity. This enzymatic inhibition is crucial for developing therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders (Ozmen Ozgun et al., 2019). The research underlines the potential of sulfonamide hybrids in creating effective and selective inhibitors with minimal side effects.

Antimicrobial and Antitumor Potentials

The exploration of sulfonamide derivatives for antimicrobial and antitumor activities has revealed several compounds with high efficacy. This includes novel chloroquinoline sulfonamides with significant antimicrobial properties, highlighting the potential of such derivatives in combating resistant microbial strains (Baluja & Chanda, 2017). Additionally, the synthesis of polymethoxylated-pyrazoline benzene sulfonamides investigated for their cytotoxic activities on tumor cell lines demonstrates the therapeutic potential of sulfonamide derivatives in oncology (Kucukoglu et al., 2016).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.

Direcciones Futuras

This involves speculating on potential future research directions, applications, or improvements to the compound or its synthesis.

Please consult with a qualified professional or refer to relevant academic or industry resources for specific information about this compound. If you have any other questions or need further clarification, feel free to ask!

Propiedades

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-11-17(12(2)19-18-11)26(23,24)20-14-7-6-13-5-4-8-21(15(13)9-14)16(22)10-25-3/h6-7,9,20H,4-5,8,10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMXGJGUEZXGCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

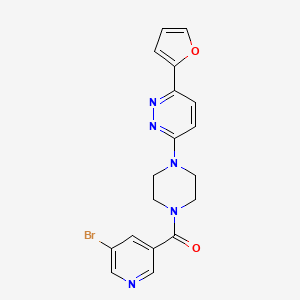

![ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2958328.png)

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2958334.png)

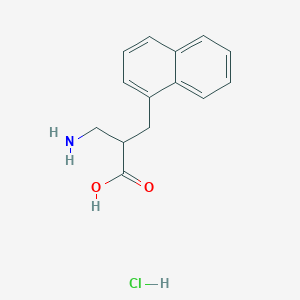

![5-Oxa-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2958338.png)

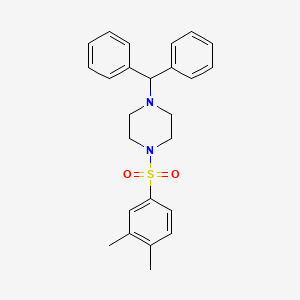

![4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2958341.png)